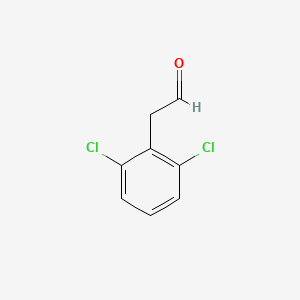










|
REACTION_CXSMILES
|
[Mg].[Cl:2][C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:4]=1[CH2:5]Cl.CN(C)[CH:14]=[O:15].Cl>C(OCC)C>[Cl:2][C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:4]=1[CH2:5][CH:14]=[O:15]
|


|
Name
|
|
|
Quantity
|
1.85 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
13.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(CCl)C(=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 200-mL three-necked flask equipped with a thermometer, a dropping funnel
|
|
Type
|
CUSTOM
|
|
Details
|
a three-way stopcock, and a mechanical stirrer was purged with nitrogen
|
|
Type
|
ADDITION
|
|
Details
|
The solution was added dropwise into the flask
|
|
Type
|
CUSTOM
|
|
Details
|
at about 30° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled with ice
|
|
Type
|
WAIT
|
|
Details
|
The reaction mixture was aged at room temperature for one hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled with ice
|
|
Type
|
CUSTOM
|
|
Details
|
to separate into phases
|
|
Type
|
EXTRACTION
|
|
Details
|
the separated matter was extracted with diethyl ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phase was dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration and concentration, 5 mL of methyl t-butyl ether
|
|
Type
|
ADDITION
|
|
Details
|
was added to the concentration residue
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the residue
|
|
Type
|
FILTRATION
|
|
Details
|
the deposited crystalline matter was collected by filtration
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)CC=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 43 mmol | |
| AMOUNT: MASS | 8.1 g | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |